molecular formula C20H33N3O3S B2645163 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide CAS No. 897611-64-2

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide

Cat. No.: B2645163
CAS No.: 897611-64-2
M. Wt: 395.56
InChI Key: RVTLYGBVNNXTOA-UHFFFAOYSA-N
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Description

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a sulfonyl group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the piperazine derivative with 2-propylpentanamide under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-propylpentanamide stands out due to its unique combination of a sulfonyl group and a propylpentanamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c1-3-8-18(9-4-2)20(24)21-12-17-27(25,26)23-15-13-22(14-16-23)19-10-6-5-7-11-19/h5-7,10-11,18H,3-4,8-9,12-17H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTLYGBVNNXTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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